2-Acetyl-3,5-dimethylfuran

描述

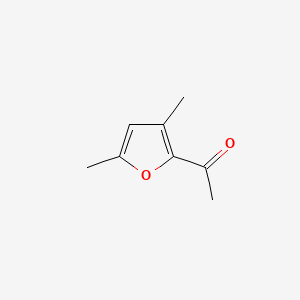

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3,5-dimethylfuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-4-6(2)10-8(5)7(3)9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWQZVDNBPEROH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177485 | |

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid to solid; Sweet balsamic aroma | |

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1496/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

195.00 to 198.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1496/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.041-1.047 | |

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1496/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

22940-86-9 | |

| Record name | 1-(3,5-Dimethyl-2-furanyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22940-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022940869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(3,5-dimethyl-2-furanyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-3,5-DIMETHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MFL8Z7ZBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

17.00 to 18.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Precursor Chemistry of 2 Acetyl 3,5 Dimethylfuran

Established Synthetic Routes to 2-Acetyl-3,5-dimethylfuran

The synthesis of this compound, an aromatic ketone, is primarily achieved through the acylation of a corresponding dimethylfuran precursor. This approach is a specific example of the broader Friedel-Crafts acylation reaction, a fundamental method for attaching acyl groups to aromatic rings.

Specific Synthetic Procedures for this compound

While specific, detailed laboratory procedures for the synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be reliably inferred from established chemical principles and known reactions of similar compounds. The most direct route involves the Friedel-Crafts acylation of 2,4-dimethylfuran (B1205762) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

This reaction is analogous to the synthesis of its isomer, 3-Acetyl-2,5-dimethylfuran (B1664592), which is prepared through the reaction of 2,5-dimethylfuran (B142691) with acetic anhydride, catalyzed by tin tetrachloride . For the target molecule, this compound, the reaction would proceed by introducing the acetyl group at the C2 position of the 2,4-dimethylfuran ring, which is an activated position for electrophilic attack.

Investigations into Mechanistic Pathways of Formation

The formation of acetylfurans via Friedel-Crafts acylation follows an electrophilic aromatic substitution mechanism. The reaction is initiated by the activation of the acylating agent (e.g., acetic anhydride) by a Lewis or Brønsted acid catalyst.

The proposed mechanism involves several key steps:

Formation of the Electrophile: The catalyst interacts with the acetic anhydride to generate a highly reactive acylium ion (CH₃CO⁺) or a polarized complex that acts as the electrophile.

Electrophilic Attack: The electron-rich furan (B31954) ring of 2,4-dimethylfuran attacks the acylium ion. This attack preferentially occurs at the C5 or C2 position due to the directing effects of the methyl groups and the ring oxygen. In this case, attack at the C2 position leads to the desired product. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base (often the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the furan ring and yielding the final product, this compound.

Kinetic studies on the acylation of other furans, such as 2-methylfuran, suggest the reaction can follow an Eley-Rideal mechanism where one reactant is adsorbed onto the catalyst surface and reacts with the other reactant from the bulk phase osti.govmdpi.com.

General Approaches for Furanic Acetyl Derivative Synthesis

The synthesis of acetylated furans is a well-established area of organic chemistry, with numerous strategies developed to functionalize the furan core.

Catalytic Strategies in Furan Functionalization

Friedel-Crafts acylation is the cornerstone of furan acetylation. The choice of catalyst is critical and can range from traditional Lewis acids to more modern, environmentally benign solid acids.

Key catalytic approaches include:

Lewis Acid Catalysis: Traditional catalysts like aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂) are effective but often require stoichiometric amounts and can be sensitive to moisture researchgate.net.

Brønsted Acid Catalysis: Strong proton acids such as phosphoric acid and polyphosphoric acid can also catalyze the acylation of furan with acetic anhydride google.com.

Heterogeneous Catalysis: To overcome issues associated with homogeneous catalysts (e.g., corrosion, disposal), solid acid catalysts are increasingly employed. Zeolites, such as H-beta and HZSM-5, and mesoporous aluminosilicates like Al-MCM-41, have demonstrated high activity and selectivity in the liquid-phase acylation of furans osti.govmdpi.com. These catalysts offer advantages in terms of reusability and process simplification.

Interactive Table: Catalytic Systems for Furan Acylation

| Catalyst | Acylating Agent | Furan Substrate | Key Features |

|---|---|---|---|

| Phosphoric Acid | Acetic Anhydride | Furan | Homogeneous Brønsted acid catalysis google.com. |

| Zinc Chloride | Acetic Anhydride | Furan | Homogeneous Lewis acid catalysis; addition of acetic acid can reduce furan polymerization researchgate.net. |

| H-beta Zeolite | Acetic Anhydride | Furan | Heterogeneous catalyst, potential for continuous flow processes, sensitive to deactivation by coke deposits google.com. |

| Al-MCM-41 | n-Octanoic Anhydride | 2-Methylfuran | Mesoporous solid acid, good for larger acyl chains, negligible product inhibition observed osti.govmdpi.com. |

| Tin Tetrachloride | Acetic Anhydride | 2,5-Dimethylfuran | Effective Lewis acid for acylation of substituted furans . |

Derivatization from Relevant Furan Precursors

The synthesis of functionalized furans often begins with simpler, readily available furan precursors, many of which are derived from biomass. The substitution pattern of the final product is dictated by the starting material.

For instance, the acylation of unsubstituted furan with acetic anhydride can lead to 2-acetylfuran (B1664036) and smaller amounts of 2,5-diacetylfuran (B3052043) google.com. To achieve a specific substitution pattern, such as in this compound, it is necessary to start with a correspondingly substituted precursor, in this case, 2,4-dimethylfuran. The synthesis of the furan ring itself can be accomplished through methods like the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. By choosing an appropriately substituted 1,4-dicarbonyl precursor, a wide variety of substituted furans can be generated, which are then available for subsequent functionalization like acylation.

Role as a Building Block in Complex Molecule Synthesis

While the specific use of this compound as a building block in the synthesis of more complex molecules is not widely reported in the surveyed literature, its constitutional isomer, 3-Acetyl-2,5-dimethylfuran, serves as a precursor for synthesizing furylfulgide and various chalcones sigmaaldrich.comchemicalbook.com.

Based on its structure, this compound possesses reactive sites that give it potential as a synthetic intermediate. The acetyl group's carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for reactions such as:

Aldol and Claisen-Schmidt Condensations: Reaction with aldehydes or ketones to form α,β-unsaturated ketones (chalcone analogues).

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds.

Reduction/Oxidation: The ketone can be reduced to an alcohol or oxidized in reactions like the Baeyer-Villiger oxidation.

Reactions involving the Furan Ring: The furan ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, or undergo ring-opening under certain conditions researchgate.net.

These potential transformations highlight the plausible utility of this compound as a versatile building block for constructing more elaborate molecular architectures, even though specific examples are not prevalent in current literature.

Precursor in Pharmaceutical and Agrochemical Intermediates

This compound serves as a crucial precursor for the synthesis of a variety of intermediates, particularly in the pharmaceutical industry. Its chemical reactivity allows for the construction of more complex molecules with potential therapeutic properties.

One of the most notable applications of this compound is in the synthesis of chalcones, a class of compounds known for their wide range of biological activities. researchgate.netijpsr.comresearchgate.net Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The synthesis of these compounds from this compound is typically achieved through a Claisen-Schmidt condensation reaction. researchgate.net

In this reaction, this compound is reacted with various substituted aromatic or heterocyclic aldehydes in the presence of a base, such as an aqueous solution of potassium hydroxide (B78521) in ethanol, at room temperature. researchgate.net This straightforward and efficient method allows for the creation of a diverse library of chalcone (B49325) derivatives, specifically 1-(2',5'-dimethyl-3'-furyl)-3-(substituted aryl)-2-propen-1-ones. researchgate.net

These resulting chalcones have been investigated for their pharmacological potential. Research has shown that these furan-containing chalcones exhibit promising antimicrobial and anti-inflammatory properties. researchgate.net The antimicrobial activity is attributed to the α,β-unsaturated ketone moiety, which can interact with nucleophilic groups in essential proteins of microorganisms. researchgate.net Furthermore, these compounds have demonstrated anti-inflammatory activity, which is a significant area of interest for the development of new therapeutic agents. researchgate.net

While the primary documented use of this compound as a precursor is in the pharmaceutical field, the broader class of furan derivatives is known to be utilized in the agrochemical industry. thegoodscentscompany.com Furan-containing compounds have been developed as insecticides, fungicides, and nematicides. researchgate.net However, specific research detailing the direct use of this compound in the synthesis of agrochemical intermediates is not extensively available in the public domain. The general reactivity of the furan ring and the acetyl group suggests its potential as a building block for agrochemically active molecules, though this application remains less documented than its pharmaceutical uses.

Below are tables detailing the synthesis of chalcone derivatives from this compound and their reported biological activities.

Table 1: Synthesis of Chalcones from this compound

| Product Name | Reactant 2 (Aldehyde) | Reaction Type |

| 1-(2',5'-dimethyl-3'-furyl)-3-(substituted aryl)-2-propen-1-ones | Substituted aromatic and heterocyclic aldehydes | Claisen-Schmidt condensation |

Table 2: Reported Biological Activities of Chalcones Derived from this compound

| Compound Class | Biological Activity |

| 1-(2',5'-dimethyl-3'-furyl)-3-(substituted aryl)-2-propen-1-ones | Antimicrobial |

| 1-(2',5'-dimethyl-3'-furyl)-3-(substituted aryl)-2-propen-1-ones | Anti-inflammatory |

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Acetyl 3,5 Dimethylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-Acetyl-3,5-dimethylfuran. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the nuclei.

For this compound, ¹H NMR spectroscopy is expected to reveal distinct signals corresponding to the different types of protons present in the molecule: the furan (B31954) ring proton, the protons of the two methyl groups attached to the furan ring, and the protons of the acetyl group's methyl moiety. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of neighboring protons, thus helping to piece together the molecular structure.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the acetyl group, the sp²-hybridized carbons of the furan ring, and the sp³-hybridized carbons of the three methyl groups. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, making it a powerful tool for confirming the carbon skeleton. Spectral databases confirm the availability of both ¹H and ¹³C NMR data for this compound, which are critical for its definitive identification chemicalbook.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on structure-property relationships. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan Ring CH | 5.9 - 6.1 | 108 - 112 |

| Acetyl CH₃ | 2.4 - 2.6 | 25 - 30 |

| Ring CH₃ (C3) | 2.2 - 2.4 | 12 - 16 |

| Ring CH₃ (C5) | 2.2 - 2.4 | 12 - 16 |

| Carbonyl C=O | N/A | 188 - 192 |

| Furan Ring C-O | N/A | 150 - 160 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. For this compound, the IR spectrum is characterized by several key absorption bands that act as a molecular fingerprint. A strong, sharp absorption band is expected in the region of 1660-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. Additional significant bands include those for C-H stretching of the methyl groups and the furan ring (around 2850-3100 cm⁻¹), C=C stretching of the furan ring (around 1500-1600 cm⁻¹), and C-O stretching of the furan ether linkage (around 1000-1300 cm⁻¹). The availability of experimental IR spectra for this compound allows for its confirmation and differentiation from its isomers chemicalbook.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The furan ring, being an aromatic system, and the acetyl group, containing a carbonyl chromophore, allow this compound to absorb light in the UV region. The spectrum is expected to show absorptions corresponding to π → π* transitions associated with the conjugated system of the furan ring and the acetyl group, as well as n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen. Studies on similar compounds, such as 2-acetyl-5-methylfuran, show characteristic UV-Vis absorptions that are influenced by the solvent used researchgate.net. These electronic spectra are useful for quantitative analysis and for studying the electronic properties of the molecule.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (molar mass: 138.16 g/mol ), the mass spectrum provides a unique "fingerprint." nih.gov In electron ionization (EI) mode, the spectrum will show a molecular ion peak ([M]⁺) at m/z 138, confirming the molecular weight of the compound. The fragmentation pattern provides further structural confirmation. A prominent peak is observed at m/z 123, which corresponds to the loss of a methyl group ([M-CH₃]⁺) from the acetyl moiety, a characteristic fragmentation for methyl ketones. This results in a stable acylium ion. Another significant peak would likely be observed at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺). Analysis of these fragments allows for the precise identification of the compound.

Table 2: Key GC-MS Fragmentation Data for this compound

| m/z Value | Relative Intensity | Likely Fragment Ion |

|---|---|---|

| 138 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | Highest | [M - CH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Source: Adapted from NIST Mass Spectrometry Data Center data available on PubChem. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for assessing its purity.

Gas Chromatography (GC): Given its volatility, Gas Chromatography is an ideal method for the analysis of this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property used for identification. The compound has been identified in complex mixtures, such as tequila, using GC, with a reported retention index of 1573 acs.org. When coupled with a mass spectrometer (GC-MS), it provides definitive identification by matching both the retention time and the mass spectrum against known standards nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be applied to this compound. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. This method is particularly useful for analyzing samples that are not suitable for GC due to low volatility or thermal instability. While specific HPLC methods for this exact isomer are not widely published, methods for other furan derivatives and ketones are well-established. For instance, HPLC with a C18 column and a mobile phase of acetonitrile and water, often with an acid modifier, is commonly used for separating similar ketones sielc.comresearchgate.net. Detection is typically achieved using a UV detector set to a wavelength where the compound absorbs strongly. HPLC is crucial for purity assessment, allowing for the quantification of impurities in a sample.

Specialized Analytical Methods for Environmental or Biological Matrix Analysis (e.g., Isotope Dilution for Alkylated Furans)

Analyzing trace levels of alkylated furans like this compound in complex environmental or biological samples (e.g., food, urine) requires highly sensitive and specific methods to overcome matrix interference.

Stable Isotope Dilution Analysis (SIDA): SIDA is a gold-standard quantitative technique that combines chromatography (usually GC or LC) with mass spectrometry. This method involves "spiking" a sample with a known amount of a stable, isotopically labeled version of the target analyte (e.g., containing deuterium or ¹³C). The labeled compound serves as an internal standard that behaves almost identically to the native analyte during sample preparation, extraction, and chromatographic analysis.

Because the labeled and unlabeled compounds co-elute but are distinguished by their mass difference in the mass spectrometer, any sample loss or matrix effects during the analytical process affect both compounds equally. By measuring the ratio of the native analyte to the labeled internal standard, a highly accurate and precise quantification can be achieved. This approach has been successfully applied to the determination of furan and various alkylated furans in thermally processed foods and for monitoring exposure through urinary biomarkers nih.gov. This makes SIDA an essential tool for trace-level analysis in complex matrices where accuracy is paramount.

Computational Chemistry and Modeling Studies of 2 Acetyl 3,5 Dimethylfuran

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to predict molecular geometry, electronic distribution, and spectroscopic properties.

For 2-Acetyl-3,5-dimethylfuran, computational methods provide key descriptors that characterize its structure and physicochemical properties. While extensive quantum chemical studies specifically detailing the electronic structure of this compound are not widely available, public chemical databases provide computed properties derived from such methods. These calculations are essential for predicting the molecule's behavior in various chemical environments. For the related compound, 2-acetyl-5-methylfuran, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to analyze its vibrational and electronic properties, showing good agreement with experimental spectroscopic data nih.govresearchgate.net. Similar computational approaches would be applicable to this compound to gain a deeper understanding of its molecular orbitals and reactivity.

Key computed properties for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H10O2 | PubChem nih.gov |

| Molecular Weight | 138.16 g/mol | PubChem nih.gov |

| Exact Mass | 138.068079557 Da | PubChem nih.gov |

| XLogP3 | 1.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Topological Polar Surface Area | 30.2 Ų | PubChem nih.gov |

| Heavy Atom Count | 10 | PubChem nih.gov |

Theoretical Investigations of Reaction Mechanisms and Kinetics

Theoretical studies are crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction rate constants. These investigations can predict the likely pathways of degradation, metabolism, or synthesis.

While specific theoretical studies on the reaction mechanisms and kinetics of this compound are not prominent in the literature, research on analogous furan (B31954) derivatives provides a framework for the types of reactions that can be computationally investigated. For instance, detailed theoretical studies on 2-acetylfuran (B1664036) have explored its reaction kinetics with hydroxyl (OH) radicals, a key process in atmospheric chemistry and combustion researchgate.netacs.orgnih.gov. These studies, using methods like CCSDT/CBS/M06-2x/cc-pVTZ, have constructed potential energy surfaces for reactions such as H-abstraction from the methyl group and OH-addition to the furan ring researchgate.netacs.orgnih.gov. Similar computational methodologies could be applied to this compound to understand its atmospheric fate, combustion properties, and metabolic pathways. Such studies on related compounds like 2,5-dimethylfuran (B142691) have also been conducted to elucidate oxidation mechanisms rsc.orgacs.orgresearchgate.net.

In Silico Prediction of Biological Activity and Hazard Assessment

In silico toxicology and activity prediction are rapidly growing fields that use computational models to estimate the biological effects of chemicals, reducing the need for extensive experimental testing. These methods include Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches.

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity, such as mutagenicity nih.govnih.gov. These in silico tools are valuable for predicting the potential of a compound to cause genetic mutations, a critical component of safety assessment nih.gov.

Specific QSAR modeling studies focused on the mutagenicity of this compound have not been identified. However, the mutagenic potential of furan derivatives is an area of active research. For example, its structural isomer, 3-acetyl-2,5-dimethylfuran (B1664592), is described as having a role as a mutagen, highlighting the importance of this endpoint for this class of compounds nih.gov. The metabolic activation of furans, such as 2-methylfuran and 2,5-dimethylfuran, can lead to reactive intermediates that may interact with DNA, a mechanism often explored using a combination of experimental and in silico methods acs.orgnih.gov. General QSAR models for mutagenicity are continuously being developed and evaluated using large datasets of chemicals to improve their predictive power for novel or untested compounds nih.gov.

Computational tools, including machine learning and structure-based alerts, are employed to predict the carcinogenic potential of chemicals. These methods analyze a compound's structure for features associated with carcinogenicity or use models trained on data from animal cancer bioassays researchgate.net.

There are no specific published studies on the carcinogenicity prediction of this compound using computational tools. The carcinogenicity of furan and its derivatives is a known concern, often linked to metabolic activation into reactive species. Computational toxicology methods have been used to predict the persistence, bioaccumulation, and toxicity of related compounds like 2,5-dimethylfuran and its combustion byproducts researchgate.net. Such predictive models could be applied to this compound to provide an initial assessment of its potential hazards and guide targeted toxicological testing.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is invaluable for analyzing the conformational flexibility of a molecule and its interactions with biological macromolecules, such as proteins or DNA.

Currently, there are no specific molecular dynamics simulation studies available in the public domain for this compound. MD simulations would be a powerful tool to investigate its conformational preferences, particularly the orientation of the acetyl group relative to the furan ring, which can influence its reactivity and ability to bind to biological targets. Furthermore, MD simulations could model its interaction with metabolic enzymes, like cytochrome P450s, to elucidate the structural basis of its metabolism and potential toxicity.

Biological and Toxicological Research on 2 Acetyl 3,5 Dimethylfuran

Genotoxicity and Mutagenicity Assessments

The genotoxic potential of 2-acetyl-3,5-dimethylfuran is a significant area of investigation, largely informed by the known effects of structurally related furan (B31954) compounds.

In Vitro Genotoxicity Findings and Unresolved Concerns

Direct in vitro genotoxicity data for this compound is not extensively available in the public domain. However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound as part of a group of furan-related flavouring agents. inchem.orgwho.int The committee noted the existence of extensive positive genotoxicity data for several members of this group, which raises concerns about this compound by association. inchem.orgwho.int

The primary unresolved concern, as highlighted by JECFA, is the potential for this compound to be metabolized into a reactive intermediate. inchem.orgwho.int Furan itself is known to be carcinogenic and undergoes metabolic activation to form a reactive 2-ene-1,4-dicarbonyl intermediate. inchem.orgwho.int This metabolic bioactivation is a key mechanism for the genotoxicity of many furan derivatives. The lack of specific data on whether this compound forms such reactive metabolites is a significant gap in its safety assessment. inchem.orgwho.int

For comparison, a structural isomer, 3-acetyl-2,5-dimethylfuran (B1664592), has tested positive for bacterial mutagenicity in the Ames test. nih.gov Furthermore, comprehensive studies on 3-acetyl-2,5-dimethylfuran in rats have indicated genotoxicity and potential carcinogenicity in the liver, including the formation of DNA adducts. nih.gov

Challenges in Obtaining In Vivo Genotoxicity and Carcinogenicity Data

There is a notable scarcity of in vivo genotoxicity and carcinogenicity data for this compound. inchem.orgwho.int This is a common challenge for many furan derivatives. One of the primary difficulties stems from the high cytotoxicity of the reactive metabolites produced from furan compounds. This toxicity can limit the doses that can be administered in animal studies, making it difficult to observe a carcinogenic response or to definitively conclude on genotoxic potential.

Furthermore, the volatility and lipophilicity of furan and its derivatives can present challenges in study design and dose administration. The lack of specific in vivo assays to address the potential carcinogenicity of this group of compounds has been cited as a concern. inchem.orgwho.int The inconclusive nature of short-term genotoxicity tests for furan itself further complicates the assessment of related compounds. nih.gov While furan is a potent hepatocarcinogen in rodents, the precise mechanisms, including the role of genotoxicity, are still under investigation. nih.govnih.govellinikahoaxes.gr

Metabolic Pathways and Bioactivation Mechanisms

The metabolism of furan derivatives is central to their toxicological profile. The furan ring can be oxidized by cytochrome P450 enzymes to produce highly reactive intermediates. researchgate.net

Influence of Furan Ring Substitutions on Metabolism and Covalent Binding to Macromolecules

The nature and position of substituents on the furan ring play a crucial role in determining the metabolic pathway and the nature of the reactive intermediates formed. researchgate.netnih.gov For furan, the primary reactive metabolite is cis-2-butene-1,4-dial (BDA), which is formed through the oxidation of the furan ring. nih.govmdpi.com In the case of 2-methylfuran, the corresponding reactive metabolite is 3-acetylacrolein (AcA). acs.orgnih.govnih.govacs.org The metabolic activation of 2,5-dimethylfuran (B142691) has also been documented. acs.orgnih.gov

For this compound, the presence of two methyl groups and an acetyl group is expected to influence its metabolism. While specific studies on this compound are lacking, it is hypothesized that it would undergo a similar metabolic activation process. The substitution pattern may affect the rate of metabolism and the specific structure of the resulting reactive intermediate. These reactive metabolites can subsequently form covalent bonds with cellular macromolecules, including DNA and proteins, which is a critical step in initiating toxicity and carcinogenicity.

Formation and Reactivity of Metabolic Intermediates

The metabolic activation of furan and its derivatives leads to the formation of electrophilic intermediates that are capable of reacting with nucleophilic sites in cellular macromolecules. BDA, the reactive metabolite of furan, is known to react with DNA to form adducts. nih.gov Similarly, 3-acetylacrolein, the metabolite of 2-methylfuran, has been shown to react with DNA nucleosides. acs.orgnih.gov

It is plausible that the metabolism of this compound would also generate a reactive α,β-unsaturated dicarbonyl intermediate. The reactivity of this intermediate would determine its potential to cause DNA damage and other cytotoxic effects. The formation of such reactive species is the basis for the toxicological concern for this class of compounds.

Comparative Toxicological Insights from Related Furan Derivatives

Due to the limited direct data on this compound, a comparative approach using data from related furan derivatives is necessary.

| Compound | Genotoxicity/Carcinogenicity Findings | Key Reactive Metabolite |

| Furan | Hepatocarcinogenic in rodents. nih.govellinikahoaxes.gr Genotoxicity results are mixed in vitro and in vivo. nih.govellinikahoaxes.grmdpi.com | cis-2-butene-1,4-dial (BDA) nih.govmdpi.com |

| 2-Methylfuran | Genotoxicity has been investigated in vivo with some studies suggesting a non-genotoxic mechanism for hepatocarcinogenesis. acs.org | 3-Acetylacrolein (AcA) acs.orgnih.govnih.govacs.org |

| 2,5-Dimethylfuran | Metabolic activation has been described. acs.orgnih.gov | Not specified in provided results |

| 3-Acetyl-2,5-dimethylfuran | Positive in Ames test for bacterial mutagenicity. nih.gov Shows genotoxicity and potential carcinogenicity in rats. nih.gov | Not specified in provided results |

The data from these related compounds underscore the concern for this compound. The known carcinogenicity of furan and the genotoxicity of its isomer, 3-acetyl-2,5-dimethylfuran, provide a strong basis for the unresolved toxicological concerns expressed by JECFA regarding this compound. inchem.orgwho.int Further research, particularly on its metabolism and potential to form reactive intermediates, is deemed necessary to adequately assess its safety. who.intnih.gov

Applications and Emerging Research Directions of 2 Acetyl 3,5 Dimethylfuran

Advancements in Organic Synthesis Utilizing 2-Acetyl-3,5-dimethylfuran

The utility of this compound as a building block in organic synthesis is an area of exploration. Its functional groups—a ketone and a substituted aromatic ring—offer potential reaction sites for constructing more complex molecules.

While furan (B31954) derivatives are widely used as precursors for various heterocyclic systems, specific literature detailing the use of this compound in the development of novel heterocyclic compounds is limited. Research has documented the synthesis of this compound from pyrylium (B1242799) salts reacting with hydrogen peroxide. lew.ro However, its subsequent application as a starting material for more complex heterocycles is not extensively reported in available scientific literature. The general reactivity of the furan ring and the acetyl group suggests potential for its use in reactions such as Paal-Knorr synthesis for pyrroles or condensation reactions to form larger fused ring systems, though specific examples remain a subject for future research.

The application of this compound in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals is not a well-documented field. While the furan moiety is present in numerous biologically active compounds, the role of this specific isomer as an intermediate is not prominent. A patent for compounds useful as modulators of the TRPM8 receptor, known to have a cooling effect, lists this compound among a large number of potential agents. google.comgoogle.com This suggests a potential application in pharmaceutical or personal care products, although its use in a specific synthetic pathway to produce a lead compound is not detailed. Further investigation is required to establish its utility as a key intermediate in the synthesis of APIs or agrochemicals.

Contributions to Atmospheric and Environmental Chemistry

Furanoids, the class of compounds to which this compound belongs, are recognized as significant contributors to atmospheric chemistry, particularly in environments impacted by biomass burning.

Once emitted into the atmosphere, furanoids are subject to rapid degradation by major atmospheric oxidants, including hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). acs.orgnih.govacs.org These reactions are critical as they can lead to the formation of secondary pollutants like ozone and secondary organic aerosols (SOA). acs.org

The atmospheric oxidation of furans typically proceeds via the addition of the oxidant to the furan ring, which can lead to ring-opening. nih.gov Studies on furan and its methylated analogs show that OH-initiated oxidation results in the formation of unsaturated 1,4-dicarbonyls and other oxygenated products like hydroxy-furanones. nih.govsemanticscholar.org For example, the reaction of OH radicals with 2,5-dimethylfuran (B142691) produces 3-hexene-2,5-dione. nih.gov

Nighttime atmospheric chemistry is often dominated by the nitrate radical and ozone. rsc.org Research on 2,5-dimethylfuran (2,5-DMF), a structural analog of this compound, has been used to model the ozone-initiated oxidation mechanism for furans. rsc.org The ozonolysis of 2,5-DMF was found to produce several key products, including acetic acid, indicating that such reactions can contribute to atmospheric acidity within biomass burning plumes. rsc.org Given the structural similarities, the atmospheric oxidation of this compound is also expected to contribute to the formation of secondary pollutants and influence the acidity of atmospheric plumes.

The table below summarizes key reaction products from the oxidation of furan compounds structurally related to this compound, providing insight into its likely atmospheric degradation pathways.

| Precursor Compound | Oxidant | Major Products | Molar Yield (%) |

| Furan | OH | (E)-Butenedial | 75 ± 5 |

| 2-Methylfuran | OH | (E)-CH₃C(O)CH=CHCHO | 31 ± 5 |

| 3-Methylfuran | OH | (E/Z)-HC(O)C(CH₃)=CHCHO | 38 ± 2 |

| 2,3-Dimethylfuran | OH | CH₃C(O)C(CH₃)=CHCHO | 8 ± 2 |

| 2,5-Dimethylfuran | OH | 3-Hexene-2,5-dione | ~27 |

| 2,5-Dimethylfuran | O₃ | Formaldehyde, Methyl glyoxal, Acetic acid, Acetic anhydride (B1165640) | Not specified |

This table is generated based on data from studies on furan and its methylated analogs to infer potential reaction products for this compound. nih.govrsc.org

Research in Functional Materials Science

The application of this compound in the field of functional materials science appears to be a nascent or underexplored area. A search of current literature does not yield significant research on its incorporation into polymers, electronic materials, or other functional systems. One patent mentions this compound in a list of fragrance molecules that can be complexed with cucurbiturils to form "pro-fragrance" systems for controlled release applications. googleapis.com This represents a potential, albeit niche, application in materials science. However, broader research into its use as a monomer or functional additive in materials is not apparent at this time, indicating a potential opportunity for future investigation.

Impact on Material Durability and Thermal Stability

Given the absence of its application in polymer and resin formulation, there is no information regarding the impact of this compound on the durability, thermal stability, or other mechanical properties of materials. Studies on the thermal degradation, weathering resistance, or mechanical strength of polymers or resins containing this specific compound have not been found in the public domain. Therefore, no research findings or data tables related to this topic can be presented.

Future Prospects and Research Gaps for 2 Acetyl 3,5 Dimethylfuran

Development of Sustainable and Efficient Synthetic Routes

The current synthesis of many furan (B31954) derivatives relies on traditional chemical methods that may not align with the principles of green chemistry. The development of sustainable and efficient synthetic routes for 2-acetyl-3,5-dimethylfuran is a critical area for future research. This involves exploring the use of renewable feedstocks and environmentally benign catalytic systems.

Research Focus:

Bio-based Feedstocks: Investigating the use of lignocellulosic biomass, which can be converted into platform molecules like 2,5-dimethylfuran (B142691) (DMF), as a potential precursor. researchgate.netncku.edu.twresearchgate.net The catalytic transformation of carbohydrates into furan-based compounds is a promising avenue for sustainable production. scispace.com

Green Catalysis: The development of novel catalysts, such as solid acids and bifunctional catalysts, could improve the efficiency and selectivity of the synthesis while minimizing waste. scispace.com For instance, the synthesis of the related nitrogen-containing furan derivative, 3-acetamido-5-acetylfuran, from chitin highlights the potential of using abundant biomass and green chemistry principles. rsc.org

Process Optimization: Research into optimizing reaction conditions, such as temperature, pressure, and solvent systems, is necessary to enhance yield and reduce energy consumption. Continuous-flow processes, as demonstrated for the synthesis of 2-acetyl furan, could offer a more efficient and scalable alternative to traditional batch reactions. scispace.com

A comparative table of potential sustainable synthesis strategies is presented below.

| Synthesis Strategy | Potential Precursor | Catalyst Type | Key Advantages |

| Catalytic conversion of biomass | 5-Hydroxymethylfurfural (HMF) from carbohydrates | Heterogeneous catalysts (e.g., noble metals on carbon support) | Utilization of renewable resources, potential for integrated biorefineries. |

| Acylation of bio-derived furans | 2,5-Dimethylfuran (from biomass) | Solid acid catalysts (e.g., zeolites) | Avoidance of hazardous and corrosive liquid acids. |

| One-pot reactions | Chitin or N-acetylglucosamine | Lewis acids, solid catalysts | Reduced processing steps, improved atom economy. rsc.org |

Elucidation of Complex Reaction Mechanisms under Diverse Conditions

A thorough understanding of the reaction mechanisms of this compound under various conditions is essential for predicting its stability, reactivity, and potential transformation in both industrial and biological systems. This includes its behavior during food processing, its interaction with atmospheric oxidants, and its metabolic fate in vivo.

Key Research Areas:

Metabolic Pathways: A significant research gap exists in understanding how this compound is metabolized. It is hypothesized that, like other furans, it may undergo metabolic activation to form reactive intermediates. who.int The metabolism of structurally similar compounds, such as 2-methylfuran and 2,5-dimethylfuran, involves oxidative ring opening to form reactive α,β-unsaturated dicarbonyls. acs.orgacs.orgnih.gov Detailed studies are needed to identify the specific metabolites of this compound and the enzymes involved.

Atmospheric Chemistry: The reaction of furan derivatives with atmospheric oxidants like hydroxyl radicals (OH) and ozone (O3) can contribute to the formation of secondary organic aerosols. acs.orgrsc.org Theoretical and experimental studies on the reaction kinetics of this compound with these oxidants are needed to model its atmospheric lifetime and environmental impact.

Degradation in Food Matrices: Investigating the stability of this compound under different food processing conditions (e.g., temperature, pH) is important for its application as a flavoring agent.

The table below summarizes the expected reaction pathways based on studies of related furan compounds.

| Reaction Type | Reactant | Expected Products | Significance |

| Metabolic Oxidation | Cytochrome P450 enzymes | Ring-opened dicarbonyl compounds, epoxides | Potential for formation of toxic and genotoxic metabolites. who.int |

| Atmospheric Oxidation | OH radicals, O3 | Carbonyls, organic acids, secondary organic aerosols | Environmental fate and impact on air quality. acs.orgrsc.org |

| Thermal Degradation | Heat (e.g., during cooking) | Smaller volatile compounds | Changes in flavor profile and potential formation of harmful substances. |

Comprehensive In Vivo Toxicological and Carcinogenicity Studies

There are significant gaps in the toxicological data for this compound, leading to unresolved safety concerns. nih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has highlighted the need for further studies on furan-substituted derivatives due to concerns about the formation of reactive metabolites and the known carcinogenicity of furan itself. who.int

Urgent Research Needs:

In Vivo Genotoxicity: While some in vitro genotoxicity data may exist for related compounds, there is a paucity of in vivo studies for this compound to assess its potential to cause genetic mutations in a whole organism. who.int

Carcinogenicity Bioassays: Long-term carcinogenicity studies in animal models are essential to determine if prolonged exposure to this compound can lead to cancer. A comprehensive toxicity study on the isomeric compound, 3-acetyl-2,5-dimethylfuran (B1664592), in rats revealed genotoxicity and potential carcinogenicity in the liver, underscoring the urgency of evaluating this compound. nih.gov

Metabolite Toxicity: The toxicological profiles of the metabolites of this compound need to be investigated, as these may be more toxic than the parent compound. Studies on 2-methylfuran have shown that its metabolite, 3-acetylacrolein, can form adducts with DNA. acs.orgnih.gov

The following table outlines the necessary toxicological studies.

| Study Type | Endpoint Assessed | Rationale |

| 90-day oral toxicity study (rodent) | General toxicity, target organs | To identify potential adverse health effects and establish a no-observed-adverse-effect level (NOAEL). |

| In vivo mutagenicity assay (e.g., Pig-a assay) | Gene mutations | To assess the potential to induce mutations in somatic cells. |

| In vivo micronucleus test | Chromosomal damage | To evaluate the potential to cause damage to chromosomes. |

| Two-year carcinogenicity bioassay (rodent) | Tumor formation | To determine the carcinogenic potential upon long-term exposure. |

Discovery of Novel Biological Activities and Therapeutic Applications

While this compound is currently used as a flavoring agent, the broader class of furan derivatives is known to exhibit a wide range of biological activities. ijabbr.comnih.govresearchgate.net Future research could uncover novel applications for this compound or its derivatives in medicine and agriculture.

Potential Avenues for Exploration:

Antimicrobial and Antifungal Activity: Many furan derivatives have shown promise as antibacterial and antifungal agents. ijabbr.com Screening this compound and its synthesized analogs against a panel of pathogenic microbes could reveal new therapeutic leads.

Anti-inflammatory Effects: The furan scaffold is present in several compounds with anti-inflammatory properties. nih.gov Investigating the ability of this compound to modulate inflammatory pathways could lead to new treatments for inflammatory disorders.

Anticancer Properties: Although there are toxicity concerns, some furan derivatives have been investigated for their anticancer potential. mdpi.com The synthesis of novel derivatives of this compound could lead to compounds with selective cytotoxicity against cancer cells.

Pesticidal Activity: The furan moiety is a key pharmacophore in some natural and synthetic insecticides. researchgate.net Evaluating the insecticidal activity of this compound could lead to the development of new pest control agents.

Integration of Multi-Disciplinary Approaches for Holistic Understanding

A holistic understanding of this compound requires the integration of knowledge and techniques from various scientific disciplines. A fragmented approach, focusing on only one aspect of the compound, will not provide the comprehensive picture needed for a thorough safety assessment and the exploration of its full potential.

Framework for Integrated Research:

Computational Chemistry and Toxicology: In silico methods, such as quantitative structure-activity relationship (QSAR) modeling, can be used to predict the toxicity and biological activity of this compound and its derivatives, helping to prioritize compounds for further experimental testing.

Analytical Chemistry and Metabolomics: Advanced analytical techniques are essential for identifying and quantifying this compound and its metabolites in complex matrices such as food, environmental samples, and biological tissues. Metabolomics studies can provide insights into the metabolic pathways affected by exposure to the compound.

Synthetic Chemistry and Pharmacology: Collaboration between synthetic chemists and pharmacologists is crucial for the design and synthesis of novel derivatives with improved safety profiles and enhanced biological activities.

Food Science and Toxicology: A close collaboration between food scientists and toxicologists is needed to understand the exposure levels of this compound from the diet and to place the toxicological findings in the context of human risk assessment.

By fostering collaboration across these disciplines, the scientific community can address the current research gaps and build a comprehensive understanding of this compound, ensuring its safe use and exploring its potential for new applications.

常见问题

Q. What analytical methods are recommended for detecting and quantifying 2-Acetyl-3,5-dimethylfuran in complex matrices like food products?

Gas chromatography-mass spectrometry (GC-MS) is the most validated method. Key parameters include:

- Column selection : Polar columns (e.g., DB-WAX) for optimal separation.

- Ionization mode : Electron ionization (EI) at 70 eV for consistent fragmentation.

- Quantitative ions : Use m/z 124 (base peak) and 109 (qualifier) for selective detection . Method validation requires calibration curves with R² > 0.99, recovery rates of 85–110%, and limits of detection (LOD) ≤ 0.1 µg/kg in food matrices.

Q. How is this compound synthesized, and what are common catalytic systems?

A typical route involves the Friedel-Crafts acylation of 2,5-dimethylfuran with acetyl chloride using Lewis acids (e.g., AlCl₃ or FeCl₃) as catalysts. Key conditions:

- Solvent: Dichloromethane at 0–5°C to minimize side reactions.

- Yield optimization: Stoichiometric ratios of 1:1.2 (furan:acetyl chloride) yield ~75% product . Advanced systems employ heterogeneous catalysts (e.g., Ni/C) for greener synthesis via hydrodeoxygenation of biomass-derived intermediates .

Q. What thermodynamic and spectroscopic data are critical for characterizing this compound?

- Thermodynamics : Boiling point ≈ 210°C, vapor pressure 0.12 mmHg at 25°C .

- IR spectra : Strong absorption bands at 1715 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (furan ring vibrations) .

- Mass spectrometry : Molecular ion at m/z 138 (C₈H₁₀O₂) with characteristic fragments at m/z 123 (loss of CH₃) and 95 (ring cleavage) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

Discrepancies in carcinogenicity studies (e.g., EFSA thresholds vs. rodent models) require:

- Dose-response alignment : Compare NOAEL (No Observed Adverse Effect Level) from rat studies (e.g., 50 mg/kg/day ) with human exposure estimates (e.g., 2200 µg/person/day ).

- Mechanistic studies : Investigate genotoxicity via Ames tests or Comet assays to clarify if DNA adduct formation occurs at low doses .

Q. What strategies mitigate this compound formation in fermented plant-based products?

- Substrate modulation : Blend legume and cereal matrices to reduce precursor availability (e.g., free sugars).

- Probiotic selection : Use Lactobacillus strains that metabolize furan precursors (e.g., reducing hexanoic acid by 60% ).

- Process optimization : Lower thermal treatment temperatures (<100°C) during fermentation to inhibit Maillard reactions .

Q. How do structural modifications influence the reactivity of this compound in synthetic applications?

Substituent effects can be studied via:

- Computational modeling : DFT calculations to map electron density on the furan ring (C-3 and C-5 methyl groups increase steric hindrance, reducing electrophilic substitution rates).

- Kinetic analysis : Compare reaction rates of this compound with unsubstituted furans in Diels-Alder reactions (e.g., 10× slower cycloaddition with maleic anhydride ).

Methodological Notes

- Analytical Validation : Include internal standards (e.g., deuterated furans) to correct matrix effects in GC-MS .

- Synthetic Reproducibility : Monitor reaction progress via in situ FTIR to detect intermediate species .

- Toxicity Testing : Use gptdelta transgenic rats for in vivo genotoxicity assays, as they enable detection of point mutations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。